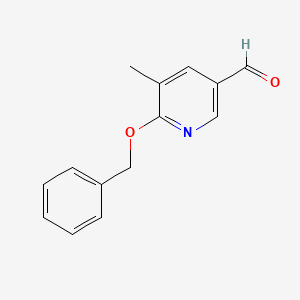

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde

Description

Propriétés

IUPAC Name |

5-methyl-6-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFXNUHBYMZNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 5-methylpyridine-3-carbaldehyde.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting the starting material with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Benzyl alcohol in the presence of NaH or K2CO3 in DMF or DMSO.

Major Products:

Oxidation: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

Reduction: 6-(Benzyloxy)-5-methylpyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It is explored for its use in the synthesis of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups can participate in various chemical interactions, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues identified in literature and catalogs include:

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

- Substituent Position: The placement of the benzyloxy group (5 vs. 6-position) significantly alters electronic properties. For example, 5-(Benzyloxy)-6-bromopicolinaldehyde has a bromine atom at the 6-position, which may enhance electrophilic substitution reactivity compared to the methyl group in the target compound.

- Commercial Viability: The discontinuation of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde contrasts with the availability of brominated analogues, suggesting that bromine substituents may offer broader utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

Physical Properties and Stability

Limited quantitative data are available in the provided evidence. However, inferences can be made:

- Solubility: The benzyloxy group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane or THF. Bromine substituents may further increase molecular weight and melting points compared to methyl-containing derivatives.

- Stability: The discontinued status of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde may indicate instability under storage conditions (e.g., sensitivity to oxidation at the aldehyde group) or challenges in purification.

Activité Biologique

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde is C12H13NO2. It features a pyridine ring substituted with a benzyloxy group and an aldehyde functional group, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde have been explored in various contexts, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth.

- Antitumor Activity : There is emerging evidence suggesting that the compound may possess antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

The mechanisms through which 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Interaction with Receptors : The benzyloxy group may facilitate binding to various receptors, modulating their activity.

- Oxidative Stress Induction : The aldehyde functional group might contribute to oxidative stress within cells, leading to increased apoptosis in tumor cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde can help in designing more potent analogs. Key points include:

- Substituent Effects : Variations in the position and type of substituents on the pyridine ring can significantly alter biological activity.

- Aldehyde Functionality : The presence of the aldehyde group is crucial for its activity, as it may participate in reactions that enhance its biological efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |

Case Study: Antitumor Activity

A study investigated the effects of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth, supporting its use as a potential antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde with high yield and purity?

- Answer : Synthesis requires multi-step protocols with stringent control of reaction conditions. Key parameters include:

- Anhydrous conditions to prevent hydrolysis of intermediates, as moisture can deactivate catalysts or alter reaction pathways .

- Temperature control (e.g., maintaining 0–5°C during aldehyde group introduction to avoid side reactions).

- pH modulation during workup steps to isolate intermediates effectively. For example, neutralization with weak acids (e.g., citric acid) can improve crystallization .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity.

Q. What analytical techniques are recommended for characterizing 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde?

- Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

- NMR spectroscopy : H and C NMR to confirm benzyloxy, methyl, and aldehyde group positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] ~ 258.12 ).

Q. How should 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde be stored to ensure stability?

- Answer :

- Storage conditions : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent aldehyde oxidation. Desiccants (silica gel) should be used to avoid moisture .

- Handling precautions : Use gloveboxes for prolonged manipulations. Exposure to light should be minimized to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yield data for this compound across different synthetic protocols?

- Answer : Discrepancies often arise from variations in:

- Reagent quality : Impurities in starting materials (e.g., 5-methylpyridine derivatives) can reduce yields. Use HPLC-pure reagents and validate suppliers .

- Catalyst loading : For example, palladium catalysts in benzyloxy group coupling may require optimization (e.g., 5–10 mol% Pd(PPh)) .

- Workup efficiency : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) may lead to product loss. A systematic DOE (Design of Experiments) approach can identify critical variables .

Q. What computational methods are suitable for predicting the biological activity of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- QSAR modeling : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Study stability of ligand-target complexes over 100-ns trajectories to assess binding affinity and residence time .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Answer :

- Chiral intermediates : If asymmetric synthesis is required, catalysts like BINOL-derived phosphoric acids may need optimization for large-scale reactions .

- Downstream processing : Centrifugal partition chromatography (CPC) or simulated moving bed (SMB) systems can replace column chromatography for industrial-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.